molecular formula C10H12O4 B8733384 Methyl 2-(3-hydroxyphenoxy)propanoate CAS No. 87129-34-8

Methyl 2-(3-hydroxyphenoxy)propanoate

Cat. No. B8733384
Key on ui cas rn: 87129-34-8
M. Wt: 196.20 g/mol
InChI Key: ZVZWBIRHZJCANZ-UHFFFAOYSA-N
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Patent
US04962203

Procedure details

A mixture of resorcinol (11.0 g), methyl 2-bromopropanoate (20 g), potassium carbonate (27.6 g) and methyl ethyl ketone (120 mL) was heated under reflux for 5 hours. The reaction mixture was filtered, evaporated and the residue was separated by chromatography. Elution with 1:3 ethyl acetate/hexane afforded the desired product.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].Br[CH:10]([CH3:15])[C:11]([O:13][CH3:14])=[O:12].C(=O)([O-])[O-].[K+].[K+]>C(C(C)=O)C>[OH:2][C:1]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[O:5][CH:10]([CH3:15])[C:11]([O:13][CH3:14])=[O:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
20 g
Type
reactant
Smiles
BrC(C(=O)OC)C
Name
Quantity
27.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue was separated by chromatography
WASH
Type
WASH
Details
Elution with 1:3 ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(OC(C(=O)OC)C)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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